![molecular formula C22H27Cl3N4S2 B2557508 [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride CAS No. 2288709-35-1](/img/structure/B2557508.png)
[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride (hereafter referred to as MTPC) is an organic compound with a diverse range of applications in scientific research. It is used as a reagent for organic synthesis, and has been studied for its potential in pharmaceutical and medical applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety, similar to [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride, exhibit significant antimicrobial properties. Abdelhamid et al. (2010) synthesized various 5-arylazothiazole, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives with the thiazole moiety. These compounds were tested against different microorganisms, showing promising results in inhibiting microbial growth. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).
Enzyme Inhibition and Anticancer Activity
Another study highlights the potential use of thiazole derivatives in medical research, especially for treating cancer. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety. These compounds were evaluated for their anticancer activity against the breast carcinoma cell line MCF-7, demonstrating concentration-dependent cellular growth inhibitory effects. This indicates the potential of thiazole derivatives in anticancer drug development (Gomha et al., 2014).
Imaging and Photocytotoxicity
In the field of medical imaging and targeted cancer therapy, Basu et al. (2014) researched Iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, thereby interacting favorably with calf thymus DNA. This suggests the potential application of such compounds in photoactivated cancer therapy (Basu et al., 2014).
Structural and Medicinal Chemistry
The thiazole moiety is also important in structural and medicinal chemistry for synthesizing novel compounds with potential therapeutic applications. The synthesis and crystal structures of various thiazole derivatives have been extensively studied, indicating the relevance of such compounds in developing new drugs with specific pharmacological activities (Heydari et al., 2016).
Propiedades
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2S.3ClH/c2*1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12;;;/h2*2-5,7H,6,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZXLTSOZXCFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN.CC1=CSC(=N1)C2=CC=CC(=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

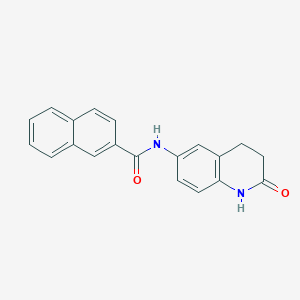
![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)
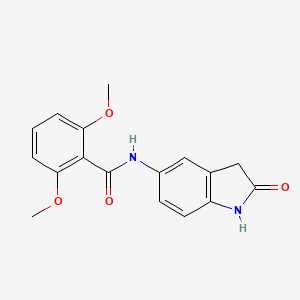
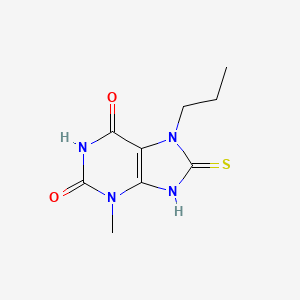

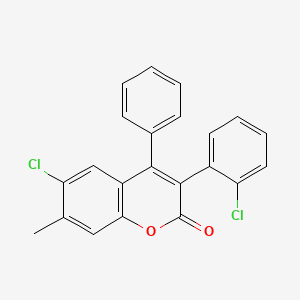

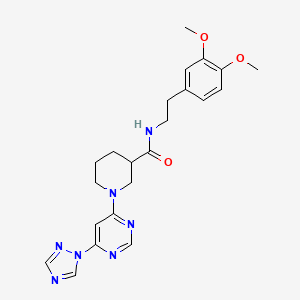
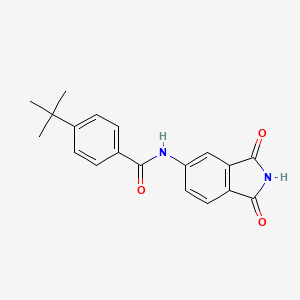


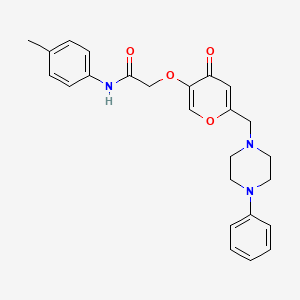
![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)